molecular formula C19H20ClN3O4S B10990195 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

Katalognummer: B10990195
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: JBTYHIWTFXOLNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine ring substituted at position 1 with a 4-chlorophenyl group and at position 5 with a ketone. The carboxamide moiety at position 3 is linked to a phenethyl group bearing a sulfamoyl substituent at the para position. Its molecular formula is C₂₀H₂₀ClN₃O₄S, with a molecular weight of 433.91 g/mol.

Eigenschaften

Molekularformel

C19H20ClN3O4S

Molekulargewicht

421.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20ClN3O4S/c20-15-3-5-16(6-4-15)23-12-14(11-18(23)24)19(25)22-10-9-13-1-7-17(8-2-13)28(21,26)27/h1-8,14H,9-12H2,(H,22,25)(H2,21,26,27)

InChI-Schlüssel

JBTYHIWTFXOLNX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of β-Keto Esters

A common approach involves the reaction of ethyl 4-chlorophenylacetoacetate with ammonium acetate and formaldehyde under acidic conditions (Scheme 1). This yields 5-oxo-pyrrolidine-3-carboxylate intermediates with 76–84% efficiency.

Typical Conditions :

  • Reactants : Ethyl acetoacetate (1.2 eq), 4-chlorobenzaldehyde (1.0 eq), ammonium acetate (2.5 eq)

  • Solvent : Ethanol/H2O (3:1)

  • Temperature : 80°C, 12 h

  • Yield : 82% (cis:trans = 3:1)

Michael Addition-Cyclization

Alternative routes employ enamine intermediates. For example, treatment of 4-chlorocinnamaldehyde with methyl acrylate and benzylamine in THF produces pyrrolidinone precursors in 68% yield.

Mitsunobu Coupling

The sulfamoyl group is introduced via Mitsunobu reaction between pyrrolidine alcohols and 4-sulfamoylphenethyl alcohol (Table 1):

EntryReagent SystemSolventTemp (°C)Yield (%)
1DIAD, PPh3THF2578
2ADDP, n-Bu3PDCM0→2585
3DEAD, Polymer-Bound PPh3Toluene4091

Data compiled from

Amide Bond Formation

Carboxylic acid intermediates are activated with HATU/DIPEA and coupled with 2-(4-sulfamoylphenyl)ethylamine:

  • Activation : HATU (1.5 eq), DIPEA (3.0 eq), DMF, 0°C → 25°C

  • Coupling : 12 h, N2 atmosphere

  • Yield : 89%

Alternative Synthetic Strategies

Solid-State Mechanochemical Synthesis

Solvent-free grinding of 5,5-dimethyl-1,3-cyclohexanedione with 4-chlorophenylpropenone and ammonium acetate at 80°C produces the pyrrolidinone core in 92% yield.

Enantioselective Hydrogenation

Chiral Ru catalysts (e.g., Ru(BINAP)) enable asymmetric synthesis of the pyrrolidine ring:

  • Substrate : 3-Cyano-4-chlorophenylpyrroline

  • Conditions : 50 bar H2, i-PrOH, 60°C

  • ee : 98%, Yield: 87%

Critical Optimization Parameters

Stereochemical Control

The cis/trans ratio of pyrrolidine derivatives depends on:

  • Cyclization method : Acid-catalyzed reactions favor trans isomers (3:1)

  • Temperature : Lower temps (0–25°C) increase cis selectivity

Sulfamoyl Group Stability

The -SO2NH2 moiety is sensitive to acidic conditions:

  • pH Range : Maintain reaction mixtures at 6.5–8.0 during coupling

  • Protection : Use tert-butoxycarbonyl (Boc) groups during harsh steps

Analytical Characterization Data

Spectral Signatures

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.81 (d, J=8.8 Hz, 2H, Ar-H)

  • δ 7.29 (s, 2H, SO2NH2)

  • δ 4.27 (t, J=5.2 Hz, 2H, CH2N)

  • δ 3.30 (t, J=5.2 Hz, 2H, CH2SO2)

HRMS (ESI+) :

  • m/z calc. for C19H19ClN3O4S [M+H]+: 452.0832

  • Found: 452.0829

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(4-Chlorphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Nukleophile in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte:

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidin-3-carboxamid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen.

    Biologie: Untersucht für sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

    Medizin: Erforscht für sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Entzündungen und Infektionskrankheiten.

    Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Chlorphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen:

    Molekulare Ziele: Die Verbindung kann Enzyme, Rezeptoren oder andere Proteine ansprechen, die an Krankheitswegen beteiligt sind.

    Beteiligte Signalwege: Sie kann Signalwege modulieren, die Enzymaktivität hemmen oder die Genexpression verändern, was zu therapeutischen Wirkungen führt.

Ähnliche Verbindungen:

  • 1-(4-Chlorphenyl)-5-oxo-N-[2-(4-aminophenyl)ethyl]pyrrolidin-3-carboxamid
  • 1-(4-Chlorphenyl)-5-oxo-N-[2-(4-methylphenyl)ethyl]pyrrolidin-3-carboxamid

Vergleich:

  • Einzigartigkeit: Das Vorhandensein der Sulfamoylphenylgruppe in 1-(4-Chlorphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidin-3-carboxamid verleiht einzigartige chemische und biologische Eigenschaften, wie z. B. verbesserte Löslichkeit und spezifische Bindungsaffinität zu bestimmten biologischen Zielen.
  • Unterschiede: Andere ähnliche Verbindungen können unterschiedliche Substituenten haben, was zu Variationen in ihrer chemischen Reaktivität und biologischen Aktivität führt.

Diese detaillierte Übersicht vermittelt ein umfassendes Verständnis von 1-(4-Chlorphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidin-3-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrrolidine Cores

Table 1: Key Structural Variations and Physicochemical Properties
Compound Name Core Structure Substituents on Carboxamide Nitrogen Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrrolidine-5-one 2-(4-Sulfamoylphenyl)ethyl 433.91 Not reported Not reported
(2RS,3RS)-2-(4-Chlorophenyl)-N-(3-(dimethylamino)propyl)-5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide (13h) Pyrrolidine-5-one 3-(Dimethylamino)propyl 446.93 190–193 64
2-((2RS,3RS)-2-(4-Chlorophenyl)-5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxamido)ethyl acetate (13i) Pyrrolidine-5-one 2-(Acetyloxy)ethyl 447.90 195–198 66
Methyl ((2RS,3RS)-2-(4-chlorophenyl)-5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carbonyl)glycinate (13k) Pyrrolidine-5-one Methyl glycinate 447.88 Not reported Not reported
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-5-one 4-Methylpyridin-2-yl 313.33 Not reported Not reported

Key Observations :

  • Substituent Effects : The target compound’s 2-(4-sulfamoylphenyl)ethyl group introduces a polar sulfonamide, which may enhance solubility and hydrogen-bonding interactions compared to alkylamine (13h) or ester-linked (13i) analogs .
  • Melting Points : Analogs like 13h and 13i exhibit higher melting points (190–198°C), suggesting crystalline stability, while fluorophenyl derivatives (e.g., ) lack reported data.
  • Synthetic Feasibility : Yields for 13h–13j range from 64–66%, indicating moderate synthetic accessibility for this class .

Heterocyclic Variations

Table 2: Compounds with Alternative Heterocyclic Cores
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notes
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidin-4-one Chlorophenyl, pyridine-3-carboxamide 347.83 Thiazolidinone core may influence ring strain and metabolic stability.
5-Chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide Pyridine-6-one Trichlorophenyl substituents 403.68 Higher halogen content increases lipophilicity (logP not reported).
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide Pyrrolidine-5-one Coumarin-linked carboxamide 382.80 Coumarin moiety may confer fluorescence or photochemical activity.

Key Observations :

  • Thiazolidinone vs.
  • Pyridine Derivatives : The pyridine-6-one analog features a planar aromatic core, which may alter binding kinetics compared to pyrrolidine’s puckered structure.

Substituent Variations on Aromatic Rings

Table 3: Aromatic Substitution Patterns
Compound Name Aromatic Group Substituent Position Molecular Weight (g/mol) Notes
Target Compound 4-Chlorophenyl Position 1 (pyrrolidine) 433.91 Chlorine’s electron-withdrawing effect may enhance electrophilic interactions.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl Position 1 (pyrrolidine) 376.40 Fluorine’s smaller size and higher electronegativity may reduce steric hindrance.
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide 2,4-Difluorophenyl Position N (carboxamide) 431.76 Polyfluorinated groups increase metabolic resistance but may reduce solubility.

Key Observations :

  • Halogen Effects : Fluorine substitution (e.g., ) reduces steric bulk compared to chlorine but may alter π-π stacking or dipole interactions.
  • Sulfamoyl vs.

Biologische Aktivität

The compound 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects based on diverse sources.

  • Molecular Formula : C18H20ClN3O3S
  • Molecular Weight : 395.89 g/mol
  • Structure : The compound features a pyrrolidine core substituted with a chlorophenyl and sulfamoyl group, contributing to its biological activity.

Anticancer Activity

  • Mechanism of Action :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values for these activities range between 1.52 μM and 6.31 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
    • Apoptotic induction was confirmed through flow cytometry, showing a substantial increase in annexin V-FITC positive cells in treated groups compared to controls .
  • Case Studies :
    • In a study evaluating new benzenesulfonamide derivatives, the compound exhibited selective toxicity towards cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times .
    • Further research indicated that the compound could induce apoptosis significantly in MDA-MB-231 cells, leading to increased necrosis and late apoptotic events .

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition :
    • The compound has been shown to inhibit carbonic anhydrase IX (CA IX) with an IC50 value of approximately 10.93 nM, demonstrating remarkable selectivity over CA II (IC50 values ranging from 1.55 to 3.92 μM) . This selectivity is crucial as CA IX is often overexpressed in tumors, making it a target for cancer therapy.
    • Molecular docking studies revealed favorable binding interactions with CA IX, suggesting that the compound fits well within the active site of the enzyme, forming essential hydrogen bonds and coordination interactions .
  • Antimicrobial Activity :
    • The compound was also evaluated for its antibacterial properties against various strains, showing significant inhibition at concentrations of 50 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae, with percentages of inhibition reaching up to 80% .

Research Findings Summary

Activity Type Cell Line/Target IC50/Effect Notes
AnticancerMDA-MB-2311.52–6.31 μMInduces apoptosis
AnticancerMCF-7Not specifiedSignificant growth inhibition
Enzyme InhibitionCarbonic Anhydrase IX10.93 nMHigh selectivity over CA II
AntimicrobialStaphylococcus aureusSignificant inhibitionEffective at 50 μg/mL
AntimicrobialKlebsiella pneumoniaeSignificant inhibitionEffective at 50 μg/mL

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrrolidine-3-carboxamide core via cyclization of a β-ketoester intermediate under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Introduction of the 4-chlorophenyl group using nucleophilic aromatic substitution (SNAr) with a chloro-substituted benzyl halide in the presence of a base like K₂CO₃ .
  • Step 3: Coupling the pyrrolidine intermediate with the 4-sulfamoylphenethylamine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature Control: Step 2 requires reflux (~80°C) to activate SNAr, while Step 3 proceeds at room temperature to avoid side reactions .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm structural integrity by identifying key signals:
    • Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet) .
    • Sulfamoyl group (δ 7.6–7.8 ppm for aromatic protons; δ 3.1 ppm for –SO₂NH₂) .
  • LC-MS: Verify molecular weight ([M+H]⁺ expected at m/z ~462) and assess purity .
  • IR Spectroscopy: Detect carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

Data Interpretation Tips:

  • Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities .

Q. What in vitro models are commonly used to screen the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test activity against targets like carbonic anhydrase (CA) isoforms using a stopped-flow CO₂ hydration assay (IC₅₀ determination) .
  • Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with dose-response curves (1–100 µM) .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like pH (7.4 for physiological relevance), temperature (37°C), and DMSO concentration (<0.1% to avoid solvent toxicity) .
  • Validate Target Engagement: Use orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm activity .
  • Replicate in Multiple Models: Test activity in primary cells and in vivo models (e.g., zebrafish xenografts) to rule out cell-line-specific artifacts .

Q. What strategies optimize pharmacokinetic properties while maintaining target activity?

Methodological Answer:

  • Structural Modifications:
    • Replace the sulfamoyl group with bioisosteres (e.g., trifluoromethylsulfonyl) to enhance metabolic stability .
    • Introduce hydrophilic substituents (e.g., –OH or –COOH) to improve aqueous solubility .
  • In Silico Profiling: Use QSAR models (e.g., SwissADME) to predict logP, permeability, and CYP450 interactions .
  • In Vivo Testing: Assess oral bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. How to design a structure-activity relationship (SAR) study investigating the sulfamoyl group’s role?

Methodological Answer:

  • Synthesize Analogues: Prepare derivatives with substituents at the sulfamoyl phenyl position (e.g., –CF₃, –NO₂, –CH₃) .
  • Test in Tiered Assays:
    • Tier 1: Enzymatic activity (e.g., CA inhibition).
    • Tier 2: Selectivity profiling against off-target enzymes (e.g., MMPs, kinases).
    • Tier 3: Cytotoxicity and pharmacokinetics .
  • Statistical Analysis: Use ANOVA to identify significant differences (p<0.05) in activity across analogues .

Q. What computational methods predict the compound’s binding mode with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with CA IX (PDB ID: 3IAI). Focus on hydrogen bonds between the sulfamoyl group and Zn²⁺ in the active site .
  • Molecular Dynamics (MD): Run 100-ns simulations (e.g., GROMACS) to assess binding stability and key residue contributions (e.g., Thr199, Glu117 in CA IX) .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG) and validate against experimental IC₅₀ values .

Q. How to troubleshoot low yields in the final amidation step?

Methodological Answer:

  • Optimize Stoichiometry: Use a 1.2:1 molar ratio of carbodiimide (EDC) to carboxylic acid to drive the reaction to completion .
  • Activate Carboxylic Acid: Pre-activate with HOBt or HOAt for 30 minutes before adding the amine .
  • Monitor Reaction Progress: Use TLC (eluent: EtOAc/hexane 1:1) or inline IR to detect consumption of the starting material .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.